molecular formula C10H18O3 B13644789 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid

2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid

Cat. No.: B13644789
M. Wt: 186.25 g/mol
InChI Key: DNSCMHZLAYGQLR-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It contains a six-membered cyclohexane ring substituted with hydroxyl and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3,4-dimethylcyclohexanone with a suitable reagent to introduce the hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)acetic acid
  • 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
  • 2-(1-Hydroxy-4-methylcyclohexyl)acetic acid

Uniqueness

2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxy-3,4-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H18O3/c1-7-3-4-10(13,5-8(7)2)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

DNSCMHZLAYGQLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(CC(=O)O)O

Origin of Product

United States

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